[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone
Description
[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone is a piperazine-derived compound featuring a fluorophenyl group at the 4-position of the piperazine ring and a morpholinylmethanone moiety. Piperazine derivatives are widely studied for their pharmacological relevance, particularly in central nervous system (CNS) targets due to their ability to modulate neurotransmitter receptors .
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c16-13-1-3-14(4-2-13)17-5-7-18(8-6-17)15(20)19-9-11-21-12-10-19/h1-4H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVCCYKSBNDQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone typically involves the reaction of 4-fluorophenylpiperazine with morpholine in the presence of a suitable coupling agent. One common method involves the use of diphenylvinylsulfonium triflate as a coupling agent, which facilitates the formation of the desired product under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives of the piperazine and morpholine rings.
Substitution: Substituted derivatives with various functional groups attached to the fluorophenyl ring.
Scientific Research Applications
Chemistry: In chemistry, [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. It has shown promise in binding studies with serotonin and dopamine receptors, indicating its potential use in the development of new psychoactive drugs .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for the treatment of neurological disorders, including depression and anxiety, due to its interaction with neurotransmitter receptors .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals. Its stability and reactivity make it suitable for large-scale production and application .
Mechanism of Action
The mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen Substitution on the Aryl Group
Example Compounds :
- 4-(4-Chlorophenyl)piperazin-1-ylmethanone (C15H20ClN3O2): Replaces fluorine with chlorine on the aryl ring .
- (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone (CAS 314053-93-5): Bromine substituent on the methanone-attached phenyl ring .
Key Observations :
- Electronic Effects : Fluorine’s strong electron-withdrawing nature enhances the electrophilicity of the aryl ring compared to chlorine or bromine. This may influence binding affinity in receptor interactions.
- Physical Properties : Para-substituted derivatives (e.g., 4-bromophenyl in compound 13, ) exhibit higher melting points (190–191°C) than meta-substituted analogs (153–154°C), suggesting enhanced crystal packing efficiency .
Variations in the Methanone-Attached Substituents
Example Compounds :
- (3-Trifluoromethylphenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone (Compound 18, ): Features a trifluoromethyl group, enhancing lipophilicity and metabolic stability.
- Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ): Replaces morpholine with a thiophene ring, introducing sulfur-based π-interactions .
Key Observations :
- Hydrogen Bonding : Hydroxyl groups (e.g., in compound 18) enable hydrogen bonding, improving aqueous solubility compared to the target compound’s morpholine group .
- Heterocyclic Influence : Thiophene’s aromaticity may enhance stacking interactions in biological targets, whereas morpholine’s oxygen atoms contribute to polar surface area and solubility .
Modifications to the Piperazine Core
Example Compounds :
- [4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-(2-pyridin-4-ylquinolin-4-yl)methanone (): Incorporates a sulfonyl group, increasing electron-withdrawing effects and rigidity .
- 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5, ): Extends the methanone with a butanone chain, altering steric and pharmacokinetic profiles .
Key Observations :
- Chain Length: Butanone derivatives (e.g., compound 5) introduce flexibility, which may improve membrane permeability but reduce target specificity .
Physicochemical and Spectroscopic Comparisons
Table 1: Physical Properties of Selected Analogs
Table 2: NMR Data Comparison
Biological Activity
[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for various receptors involved in neurological processes. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a fluorophenyl group and connected to a morpholine ring via a methanone linkage. Its molecular formula is with a molecular weight of approximately 273.32 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorophenylpiperazine with morpholine, often facilitated by coupling agents like diphenylvinylsulfonium triflate under basic conditions. This method allows for the efficient formation of the desired product, which can be scaled for industrial applications.
The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors, specifically serotonin (5-HT) and dopamine receptors. By acting as a ligand, it modulates receptor activity, potentially influencing neurotransmitter levels and signaling pathways associated with mood regulation and cognitive function .
Pharmacological Effects
Research indicates that this compound may exhibit:
- Antidepressant-like activity : Due to its ability to modulate serotonin and dopamine pathways, it shows promise in treating conditions such as depression and anxiety.
- Inhibitory effects on tyrosinase : A derivative of this compound has been identified as a competitive inhibitor of tyrosinase, which is significant in treating hyperpigmentation disorders. The compound demonstrated an IC50 value of 0.18 μM, significantly outperforming the standard reference compound kojic acid (IC50 = 17.76 μM) .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
-
Tyrosinase Inhibition :
- A study highlighted the design and synthesis of derivatives containing the 4-fluorobenzylpiperazine moiety that act as potent tyrosinase inhibitors. The compound exhibited no cytotoxicity while effectively reducing melanin production in B16F10 melanoma cells .
- Table 1: Comparative IC50 Values of Tyrosinase Inhibitors
Compound IC50 (μM) [4-(4-Fluorobenzyl)piperazin‐1‐yl]-Methanone 0.18 Kojic Acid 17.76
- Neuropharmacology :
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone and its structural analogs?
Methodological Answer:
The synthesis typically involves coupling a fluorophenylpiperazine fragment with a morpholine-based carbonyl precursor. For example:
- Step 1: React 1-(4-fluorobenzyl)piperazine with a benzoyl chloride derivative in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base .
- Step 2: Purify the product via crystallization (e.g., with diethyl ether) or flash chromatography .
- Variants: Substituents on the benzoyl chloride (e.g., bromo, methyl groups) influence yield and physicochemical properties, as seen in analogs with yields ranging from 41% to 92% .
Basic: Which analytical techniques are essential for characterizing this compound and validating its purity?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and structural integrity (e.g., δ ~3.4–3.8 ppm for morpholine/methylene protons) .
- Elemental Analysis : Close agreement between calculated and observed C/H/N values (e.g., ±0.3% deviation) ensures purity .
- Melting Point and Rf Values : Used to assess crystallinity and chromatographic behavior (e.g., Rf = 0.39–0.44 in TLC) .
Advanced: How can researchers address discrepancies between theoretical and experimental data in elemental analysis or spectroscopic results?
Methodological Answer:
- Re-run Analyses : Ensure sample dryness and instrument calibration. For example, recrystallization may remove solvent impurities affecting elemental data .
- Alternative Techniques : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography (e.g., triclinic crystal system with P1 space group) to resolve structural ambiguities .
- Dynamic NMR : Resolve overlapping signals caused by conformational flexibility in the piperazine-morpholine backbone .
Advanced: What strategies optimize reaction yields in multi-step syntheses of fluorophenylpiperazine derivatives?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance nucleophilic acyl substitution efficiency .
- Catalyst Screening : Triethylamine or DIPEA improves benzoyl chloride activation .
- Temperature Control : Room temperature minimizes side reactions (e.g., hydrolysis) while maintaining reactivity .
- Purification : Flash chromatography with gradient elution (e.g., hexane/ethyl acetate) separates closely related analogs .
Advanced: How does the 4-fluorophenyl group influence biological activity in kinase inhibitor design?
Methodological Answer:
- Structure-Activity Relationship (SAR) : The fluorophenyl moiety enhances lipophilicity and π-π stacking with kinase active sites (e.g., tyrosine kinases). Substitution at the 4-position improves metabolic stability compared to non-fluorinated analogs .
- Binding Affinity : Fluorine’s electronegativity modulates electron density in the piperazine ring, affecting interactions with catalytic lysine residues (e.g., IC₅₀ improvements in compound 29 ) .
Advanced: What computational approaches predict the compound’s reactivity or target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses with kinase domains (PDB: XNM ligand interactions as a reference) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess conformational preferences impacting synthesis or binding .
Advanced: How do crystal packing interactions affect the compound’s physicochemical properties?
Methodological Answer:
- Crystallography : The triclinic P1 space group (cell parameters: a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å) reveals intermolecular hydrogen bonds between morpholine oxygen and adjacent fluorophenyl groups, influencing solubility and melting point .
- Hirshfeld Surface Analysis : Quantify contributions of F···H and C–H···O interactions to lattice stability .
Advanced: What electrochemical methods enable sustainable synthesis of related derivatives?
Methodological Answer:
- Electrochemical Oxidation : Perform in aqueous solution with carbon electrodes to synthesize analogs via C–N coupling (e.g., using arylsulfinic acids as nucleophiles) .
- Atom Economy : Single-step reactions reduce waste (e.g., 85% yield for phenylpiperazine sulfone derivatives) .
Advanced: How to design analogs with improved metabolic stability while retaining activity?
Methodological Answer:
- Bioisosteric Replacement : Substitute morpholine with thiomorpholine to reduce CYP450-mediated oxidation .
- Deuterium Labeling : Replace labile hydrogens (e.g., benzylic CH₂) with deuterium to prolong half-life .
- Prodrug Strategies : Introduce ester groups at the morpholine carbonyl for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
